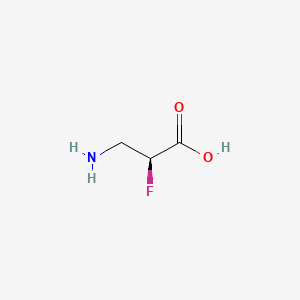

alpha-Fluoro-beta-alanine, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-Fluoro-beta-alanine, (S)- is a useful research compound. Its molecular formula is C3H6FNO2 and its molecular weight is 107.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality alpha-Fluoro-beta-alanine, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Fluoro-beta-alanine, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Alpha-fluoro-beta-alanine has been studied for its role in enhancing the efficacy of chemotherapeutic agents, particularly 5-fluorouracil (5-FU). Research indicates that alpha-fluoro-beta-alanine can modulate the toxicity and effectiveness of 5-FU, a widely used drug in cancer treatment. Its mechanism involves the inhibition of the citric acid cycle, which can lead to increased neurotoxicity and cardiotoxicity when combined with 5-FU .

Case Study: Modulation of 5-FU

A study demonstrated that the presence of alpha-fluoro-beta-alanine significantly altered the pharmacodynamics of 5-FU, suggesting that it could be utilized to optimize dosing regimens for better therapeutic outcomes while minimizing adverse effects .

Biochemical Research

Transport Mechanisms

Research has shown that alpha-fluoro-beta-alanine interacts with transport systems in biological membranes. Specifically, it has been characterized as a substrate for sodium- and chloride-dependent transporters, similar to beta-alanine. This interaction is crucial for understanding how fluorinated compounds are absorbed and metabolized in biological systems .

Enzymatic Reactions

Alpha-fluoro-beta-alanine is also involved in enzymatic reactions where microbial dehalogenases can cleave carbon-fluorine bonds. This property is being explored for potential therapeutic interventions aimed at modifying fluorinated drugs within the human microbiome, highlighting its relevance in drug metabolism .

Synthetic Applications

Synthesis of Fluorinated Compounds

The compound serves as a key intermediate in the synthesis of various fluorinated beta-amino acids. Its unique structure allows for the creation of derivatives that possess enhanced biological activity or altered pharmacokinetic properties. For instance, efficient synthetic routes have been developed to obtain alpha-fluoro-beta-amino acids through stereospecific methods .

Environmental Impact

Studies on the environmental degradation of pharmaceuticals have identified alpha-fluoro-beta-alanine as a degradation product of certain fluorinated drugs. Understanding its behavior in environmental contexts is essential for assessing the ecological impact of fluorinated compounds .

Análisis De Reacciones Químicas

Enzymatic Defluorination

(S)-α-Fluoro-β-alanine undergoes fluoride elimination catalyzed by mitochondrial L-alanine-glyoxylate aminotransferase II (AlaAT-II) via a ping-pong mechanism involving pyridoxal phosphate (PLP) cofactor . Key kinetic parameters differ significantly between enantiomers:

| Parameter | (S)-enantiomer | (R)-enantiomer |

|---|---|---|

| kcat (min−1) | 2.6 | 6.2 |

| Km (mM) | 0.88 | 2.7 |

| kcat/Km | 2.95 | 2.30 |

The reaction produces malonic semialdehyde and inorganic fluoride . PLP forms a Schiff base intermediate, converting from pyridoxal to pyridoxamine form during catalysis .

Transamination Reactions

The compound acts as a substrate for ω-transaminases in stereoselective amination processes :

-

Kinetic resolution using Ochrobactrum anthropic OATA yields (S)-3-fluoroalanine with 79% conversion

-

Competes with L-alanine (Ki=0.024 mM) for AlaAT-II binding, causing potent inhibition of defluorination

Non-Enzymatic Adduct Formation

Malonic semialdehyde (reaction product) spontaneously reacts with residual (S)-α-fluoro-β-alanine forming a spectrally detectable conjugate (λmax=320 nm) . This side reaction does not inactivate AlaAT-II, unlike β-chloro-L-alanine degradation .

Metabolic Interactions

As the terminal catabolite of 5-fluorouracil :

-

Potentiates 5-fluorouracil toxicity at 9:1 molar ratio in rodent models

-

Competes with β-alanine for Na+/Cl−-dependent transport in hepatocytes (Km=35.3 μM)

Synthetic Derivatization

Chemical modification routes include:

This compound's reactivity profile demonstrates remarkable stereochemical dependence in both enzymatic processing and synthetic applications. The (S)-enantiomer's lower defluorination rate compared to the (R)-form suggests distinct metabolic persistence in biological systems .

Propiedades

Número CAS |

130695-34-0 |

|---|---|

Fórmula molecular |

C3H6FNO2 |

Peso molecular |

107.08 g/mol |

Nombre IUPAC |

(2S)-3-amino-2-fluoropropanoic acid |

InChI |

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1 |

Clave InChI |

OJQNRNQELNLWHH-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)F)N |

SMILES isomérico |

C([C@@H](C(=O)O)F)N |

SMILES canónico |

C(C(C(=O)O)F)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.